molecular formula C22H26ClN3O3 B6481853 N-(3-chloro-2-methylphenyl)-N'-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 899747-62-7

N-(3-chloro-2-methylphenyl)-N'-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B6481853
CAS No.: 899747-62-7
M. Wt: 415.9 g/mol
InChI Key: ZVFLSIMHEYKDSV-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-2-methylphenyl)-N'-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide features a bis-amide (ethanediamide) backbone with two distinct aromatic substituents: a 3-chloro-2-methylphenyl group and a 4-methylphenyl moiety linked to a morpholine ring. The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, is frequently employed in drug design to enhance solubility and modulate pharmacokinetics .

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3/c1-15-6-8-17(9-7-15)20(26-10-12-29-13-11-26)14-24-21(27)22(28)25-19-5-3-4-18(23)16(19)2/h3-9,20H,10-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFLSIMHEYKDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-N'-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H24ClN3OC_{18}H_{24}ClN_3O and has a molecular weight of 335.85 g/mol. The structural characteristics include a chloro substituent on the aromatic ring and a morpholine group, which are known to influence its biological interactions.

PropertyValue
Molecular FormulaC18H24ClN3OC_{18}H_{24}ClN_3O
Molecular Weight335.85 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Research indicates that compounds similar to this compound exhibit significant biological activities, primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It potentially interacts with various receptors, influencing signal transduction pathways.
  • Antiproliferative Effects : Studies suggest that the compound may display cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzamide structures, including morpholine-substituted compounds, exhibited potent antiproliferative effects against breast cancer cell lines (MCF-7) .
  • Antimicrobial Properties : Another investigation highlighted the antimicrobial activity of similar compounds against Gram-positive and Gram-negative bacteria. The presence of the chloro group was noted to enhance the antimicrobial efficacy .
  • Neuroprotective Effects : Research has also shown that morpholine-containing compounds can provide neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds.

Compound NameStructure FeaturesNotable Biological Activity
3-chloro-N-[4-(morpholin-4-yl)phenyl]benzamideBenzamide with morpholineAnticancer properties
N-benzyl-N-[4-(trifluoromethyl)phenyl]benzamideTrifluoromethyl group enhances lipophilicityAntimicrobial effects
N-(benzo[d]thiazol-2-yl)-N-[4-(piperidin-1-yl)phenyl]benzamideIncorporates a thiazole moietyAnti-inflammatory properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorophenyl-Containing Amides

  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide (): Structural Similarities: Both compounds contain a chlorophenyl group and an amide bond. Key Differences: The target compound features a bis-amide structure and a morpholine ring, whereas the ibuprofen derivative has a single amide bond and an isobutylphenyl group linked to a propanoic acid backbone. Synthesis: The ibuprofen analog was synthesized via acylation of 3-chlorophenethylamine with 2-(4-isobutylphenyl)propanoyl chloride, followed by purification via column chromatography . In contrast, the target compound’s synthesis likely involves sequential amidation steps to incorporate the morpholine-ethyl and methylphenyl groups.

Morpholine-Containing Bioactive Compounds

  • Brezivaptanum ():

    • Structural Similarities : Both compounds incorporate a morpholin-4-yl ethyl group and a chlorophenyl moiety.
    • Key Differences : Brezivaptanum is a triazole-based vasopressin receptor antagonist, whereas the target compound is an ethanediamide.
    • Pharmacological Relevance : The morpholine group in brezivaptanum enhances water solubility and receptor binding, a feature likely shared by the target compound .
  • 2-Chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide ():

    • Structural Similarities : Both contain morpholine and chloroaryl groups.
    • Key Differences : The acetamide derivative has a single amide bond and a fluorine substituent, which may alter metabolic stability compared to the target compound’s ethanediamide core.
    • Synthesis : This compound was synthesized using chloroacetyl chloride and a morpholine-carbonyl precursor, highlighting the versatility of morpholine in acylating reactions .

Fentanyl Analogs ()

  • Structural Comparison: Fentanyl analogs (e.g., β-methyl fentanyl) share amide functionality but utilize piperidine cores instead of morpholine.

Data Tables

Compound Name Molecular Formula Key Functional Groups Bioactivity/Application Synthesis Method
N-(3-chloro-2-methylphenyl)-N'-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide C₂₅H₂₉ClN₃O₃ Bis-amide, morpholine, chlorophenyl Hypothesized receptor antagonism Likely sequential amidation
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide (Ibuprofen derivative) C₂₀H₂₄ClNO Single amide, chlorophenyl Potential anti-inflammatory Acylation with propanoyl chloride
Brezivaptanum (vasopressin antagonist) C₂₄H₂₆ClN₅O₃ Triazole, morpholine, chlorophenyl Vasopressin receptor antagonism Not detailed in evidence
2-Chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide C₁₃H₁₄ClFN₂O₃ Acetamide, morpholine, fluorine Biological assessment pending Chloroacetylation

Research Findings and Implications

  • Synthetic Challenges : The target compound’s ethanediamide backbone may require stringent reaction conditions to avoid side reactions, as seen in analogous amidation protocols .
  • Solubility and Stability : The morpholine ring likely improves aqueous solubility compared to purely aromatic analogs (e.g., ibuprofen derivative), a critical factor in drug design .

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